CAS number and molecular weight of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
CAS number and molecular weight of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
This technical guide provides a comprehensive overview of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and potential biological significance.
Core Molecular Attributes
2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chiral compound, existing as (S) and (R) enantiomers. The core structure consists of a phenyl ring substituted with a tert-butyl group, attached to an amino ethanol backbone.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol | |
| CAS Number | 191109-50-9 ((S)-enantiomer) | [1] |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | |
| Synonyms | (2S)-2-amino-2-(4-tert-butylphenyl)ethanol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | -20°C, sealed, away from moisture | [1] |
Synthesis of Chiral 1,2-Amino Alcohols: A Methodological Perspective
Proposed Synthetic Pathway
A logical and field-proven approach to synthesize (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is through the asymmetric hydrogenation of 2-amino-1-(4-tert-butylphenyl)ethanone. This method is advantageous as it can yield high enantiomeric excess with the appropriate chiral catalyst.
Caption: Proposed synthetic workflow for (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol.
Experimental Protocol: Asymmetric Hydrogenation (Exemplary)
This protocol is adapted from established methods for the asymmetric hydrogenation of α-amino ketones.[4]
Step 1: Preparation of the α-Amino Ketone Precursor
The synthesis begins with the bromination of 1-(4-tert-butylphenyl)ethanone, followed by azidation and subsequent reduction to yield 2-amino-1-(4-tert-butylphenyl)ethanone.
Step 2: Asymmetric Hydrogenation
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Catalyst Preparation: In a glovebox, a solution of a suitable chiral catalyst, such as an iridium complex with a tridentate f-amphox ligand, is prepared in a degassed solvent (e.g., methanol).[4] The choice of catalyst is critical for achieving high enantioselectivity.
-
Reaction Setup: The substrate, 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride, is dissolved in methanol in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol.
Causality Behind Experimental Choices:
-
Asymmetric Hydrogenation: This method is chosen for its high efficiency and the ability to produce a specific enantiomer with high purity, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities.
-
Chiral Catalyst (e.g., Ir/f-amphox): Tridentate ligands like f-amphox have demonstrated excellent performance in the asymmetric hydrogenation of various ketones, leading to high conversions and enantiomeric excesses.[4] The specific ligand structure creates a chiral environment that directs the hydrogenation to one face of the prochiral ketone.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include aromatic protons in the 6.5-8.0 ppm region, a singlet for the tert-butyl group around 1.3 ppm, and signals for the ethan-1-ol backbone protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 193 or 194, respectively.
Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product.
Caption: General workflow for chiral HPLC analysis.
Exemplary HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is effective for separating underivatized amino alcohol enantiomers.[5]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a suitable additive (e.g., formic acid) is typically used.[5]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Potential Pharmacological Significance
The structural motif of a 1,2-amino alcohol is present in numerous pharmacologically active compounds, particularly beta-adrenergic agonists.[6][7]
Beta-Adrenergic Agonist Precursor
Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to various physiological responses.[6] They are widely used in the treatment of conditions such as asthma and heart failure.[7]
-
β1-Adrenergic Receptors: Primarily located in the heart, their activation leads to increased heart rate and contractility.[8]
-
β2-Adrenergic Receptors: Found in the smooth muscle of the airways, their activation causes bronchodilation.[8][9]
The structure of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol shares similarities with known beta-agonists. The tert-butyl group is a common feature in many selective β2-agonists, as it is thought to enhance selectivity for the β2 receptor. Therefore, this compound could serve as a valuable chiral building block or precursor for the synthesis of novel beta-adrenergic agonists with potentially improved efficacy or selectivity.
Caption: Simplified beta-adrenergic receptor signaling pathway.[10]
Conclusion
2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chiral molecule of significant interest due to its structural relationship to known pharmacologically active agents. This guide has outlined its core properties, a plausible and robust synthetic strategy based on asymmetric hydrogenation, and key analytical methods for its characterization and chiral purity assessment. Its potential as a precursor for novel beta-adrenergic agonists underscores the importance of further research into its synthesis, biological activity, and potential therapeutic applications.
References
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Kaźmierczak, H., Rzepecka, P., & Gawroński, J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10144-10153.
- Wang, D., Chen, M., & Zhang, X. (2014). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 1(3), 241-244.
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Phenomenex. Chiral HPLC Separations. [Link]
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CVPharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]
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Wikipedia. Beta-adrenergic agonist. [Link]
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-agonists in the management of asthma and COPD. Beta-Adrenergic Agonists, 1-36.
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National Center for Biotechnology Information. Beta2-Receptor Agonists and Antagonists. [Link]
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National Center for Biotechnology Information. α- and β-Adrenergic Receptors. [Link]
- Barrese, A. A., & Taglialatela, M. (2013). New approaches to the study of beta-adrenergic receptor signaling. Frontiers in physiology, 4, 304.
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